Cas no 304001-94-3 (2-(2-furyl)-3-pyridin-3-ylquinazolin-4(3H)-one)
2-(2-furyl)-3-pyridin-3-ylquinazolin-4(3H)-one Chemical and Physical Properties
Names and Identifiers
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- 2-(2-furyl)-3-pyridin-3-ylquinazolin-4(3H)-one
- 304001-94-3
- 2-(furan-2-yl)-3-pyridin-3-yl-quinazolin-4-one
- cid_823064
- AE-848/33208064
- 2-(2-furanyl)-3-(3-pyridinyl)-4-quinazolinone
- 2-(Furan-2-yl)-3-(pyridin-3-yl)-3,4-dihydroquinazolin-4-one
- HMS2297O16
- BIM-0043926.P001
- STK860149
- 2-(furan-2-yl)-3-(pyridin-3-yl)quinazolin-4(3H)-one
- Cambridge id 6064936
- BDBM50054
- 2-(furan-2-yl)-3-pyridin-3-ylquinazolin-4-one
- 2-(2-furyl)-3-(3-pyridyl)quinazolin-4-one
- Oprea1_487392
- CHEMBL1496516
- CBMicro_043850
- AKOS000661220
- MLS000109772
- 2-(2-furyl)-3-(3-pyridinyl)-4(3H)-quinazolinone
- Oprea1_019428
- 2-(2-FURYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE
- SMR000105710
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- Inchi: 1S/C17H11N3O2/c21-17-13-6-1-2-7-14(13)19-16(15-8-4-10-22-15)20(17)12-5-3-9-18-11-12/h1-11H
- InChI Key: SOIIVKJSLPNOMM-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C1=NC2C=CC=CC=2C(N1C1C=NC=CC=1)=O
Computed Properties
- Exact Mass: 289.085126602Da
- Monoisotopic Mass: 289.085126602Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 58.7Ų
2-(2-furyl)-3-pyridin-3-ylquinazolin-4(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P0202UP-1mg |
2-(Furan-2-yl)-3-(pyridin-3-yl)-3,4-dihydroquinazolin-4-one |
304001-94-3 | 98% | 1mg |
$154.00 | 2024-05-06 |
2-(2-furyl)-3-pyridin-3-ylquinazolin-4(3H)-one Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-(2-furyl)-3-pyridin-3-ylquinazolin-4(3H)-one
Comprehensive Overview of 2-(2-furyl)-3-pyridin-3-ylquinazolin-4(3H)-one (CAS No. 304001-94-3): Properties, Applications, and Research Insights
The compound 2-(2-furyl)-3-pyridin-3-ylquinazolin-4(3H)-one (CAS No. 304001-94-3) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, featuring a quinazolinone core substituted with furyl and pyridinyl groups, makes it a versatile scaffold for drug discovery and functional material design. Researchers are particularly interested in its potential as a kinase inhibitor, given the rising demand for targeted therapies in oncology and inflammatory diseases.
In recent years, the search for novel small-molecule inhibitors has intensified, driven by advancements in precision medicine and AI-driven drug discovery. The structural motifs of 2-(2-furyl)-3-pyridin-3-ylquinazolin-4(3H)-one align with key pharmacophore features often sought in tyrosine kinase inhibitors (TKIs), a class of drugs dominating cancer treatment pipelines. This connection has led to a surge in literature exploring its structure-activity relationships (SAR) and binding affinity to biological targets like EGFR or VEGFR—topics frequently queried in academic databases and patent filings.
Beyond therapeutics, this compound’s photophysical properties have sparked interest in optoelectronic applications. Its conjugated π-system and heteroatom-rich architecture suggest potential utility in organic light-emitting diodes (OLEDs) or sensors, aligning with the global push for sustainable materials. Notably, computational studies leveraging density functional theory (DFT) have modeled its HOMO-LUMO gap—a hot topic in materials science forums—to predict charge transport behavior.
Synthetic routes to 304001-94-3 typically involve cyclocondensation of anthranilic acid derivatives with furyl- and pyridinyl-bearing precursors, a process optimized for atom economy to meet green chemistry standards. Recent publications highlight microwave-assisted synthesis as a method to enhance yield—a technique trending in high-throughput chemistry discussions. Analytical characterization via NMR, HPLC-MS, and X-ray crystallography confirms its purity, critical for reproducibility in bioassays.
From a commercial perspective, suppliers list 2-(2-furyl)-3-pyridin-3-ylquinazolin-4(3H)-one as a research-grade chemical, with pricing influenced by scale-up challenges—a common pain point in fine chemical procurement. Its stability under ambient conditions (as per accelerated degradation studies) ensures logistical feasibility, addressing frequent queries about compound shelf life in online forums.
Ongoing investigations explore derivatization strategies to modulate its solubility profile and bioavailability, addressing a key bottleneck in preclinical development. Patent landscapes reveal filings combining this scaffold with PEGylated moieties or prodrug designs—innovations highly cited in drug delivery literature. Such developments position CAS 304001-94-3 as a promising candidate for fragment-based drug design (FBDD) pipelines.
In conclusion, 2-(2-furyl)-3-pyridin-3-ylquinazolin-4(3H)-one exemplifies the convergence of medicinal chemistry and materials science. Its multifaceted applications resonate with trending searches on multi-target therapeutics and smart materials, while synthetic optimizations reflect industry priorities like cost-effective scaling. As research unfolds, this compound is poised to remain a focal point in interdisciplinary innovation.
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